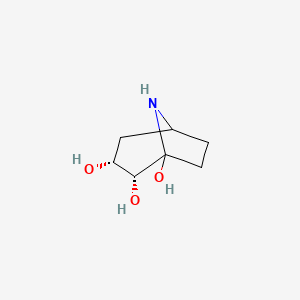

Calystegin A3

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Calystegin A3 is a member of piperidines.

Aplicaciones Científicas De Investigación

Metabolic Activity Enhancement

Research Findings:

Calystegin A3 has been shown to improve the metabolic activity of human adipose-derived stem cells (HuASCs) under hyperglycemic conditions. A study demonstrated that treatment with calystegines significantly reduced oxidative stress and inflammation while promoting cell survival. The protective effects were linked to the restoration of the PI3K/AKT/mTOR signaling pathway, crucial for cellular metabolism and survival .

Key Outcomes:

- Reduction in Apoptosis: this compound decreased cell death in hyperglycemic environments.

- Enhanced Antioxidative Defense: The compound improved the antioxidant defenses of HuASCs.

- Inflammation Modulation: It regulated pro-inflammatory and anti-inflammatory responses in treated cells.

Dietary Exposure Biomarkers

Research Findings:

this compound has been identified as a potential biomarker for dietary exposure to potatoes. A controlled intervention study indicated that urine concentrations of this compound correlated with potato consumption levels. This suggests its utility in dietary assessments, particularly in populations with high potato intake .

Key Data:

| Urine Concentration (µg/mL) | Potato Exposure Level |

|---|---|

| 0.020 - 2.75 | High |

| 0.020 - 1.03 | Moderate |

Enzyme Inhibition Studies

Research Findings:

this compound exhibits inhibitory effects on human intestinal α-glucosidases, which are critical in carbohydrate metabolism. In vitro studies revealed that while this compound showed lower inhibition compared to other calystegines like B2, it still plays a role in modulating enzyme activity relevant to glucose absorption .

Inhibition Potency:

- This compound: Low inhibition of α-glucosidases.

- Calystegin B2: Significant inhibition primarily on sucrose activity.

Toxicity and Safety Profile

Research Findings:

A comprehensive review highlighted the biological activity and potential toxicity associated with calystegines, including this compound. The compound's capacity to inhibit glycosidases suggests a need for careful evaluation regarding its safety profile, especially concerning mutagenicity and chromosomal aberrations .

Toxicity Data Overview:

| Study Type | Findings |

|---|---|

| In vitro | Potential mutagenicity predicted |

| In vivo | Limited data available |

Análisis De Reacciones Químicas

Chemical Reactions of Calystegine A3

Calystegine A3, belonging to the class of iminosugars, undergoes various chemical transformations. These reactions are typical of iminosugars and nortropane alkaloids.

Types of Reactions:

-

Oxidation: Calystegine A3 can be oxidized to form corresponding ketones or aldehydes.

-

Reduction: Reduction reactions can convert Calystegine A3 into its corresponding alcohols.

-

Substitution: Substitution reactions can introduce different functional groups into the Calystegine A3 molecule.

Common Reagents and Conditions:

-

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

-

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

-

Substitution: Halogenating agents like thionyl chloride and nucleophiles such as amines are commonly used.

Major Products:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of Calystegine A3 can yield ketones or aldehydes, while reduction can produce alcohols.

Biological Activity and Glycosidase Inhibition

The biological activity and potential toxicity of calystegines, including Calystegine A3, are linked to their ability to inhibit glycosidases and block carbohydrate metabolism . Calystegine A3 selectively inhibits mammalian β-glucosidase and α-galactosidase activities, which can lead to metabolic consequences when consumed in large amounts.

Inhibition Constants (K<sub>i</sub>) for Various Glycosidases:

| Enzyme | K<sub>i</sub> (μM) |

|---|---|

| Rat liver β-glucosidase | 1.9 |

| Human β-xylosidase | 0.13 |

| α-galactosidase | 15 |

These findings suggest that Calystegine A3 may pose toxicity risks when present in high concentrations within the diet, particularly from potato products.

Metabolic Effects and Cellular Studies

Calystegines, including Calystegine A3, have shown protective effects on human adipose-derived stem cells (HuASCs) under hyperglycemic conditions . Treatment with calystegines has been shown to:

-

Promote cell survival.

-

Reduce oxidative stress and improve mitochondrial function.

-

Modulate inflammatory responses by regulating pro-inflammatory cytokines.

The mechanism may involve the activation of the PI3K/AKT/mTOR signaling pathway, crucial for cellular metabolism and survival.

Role as a Biomarker

Calystegine A3 has been investigated as a potential biomarker for dietary exposure, particularly for potato intake . Studies have shown measurable levels of Calystegine A3 in urine samples of participants consuming potato products, indicating its utility as a biomarker. Concentrations detected ranged from 0.020 µg/mL to 2.75 µg/mL, depending on the quantity of potato consumed .

Toxicity Considerations

While Calystegine A3 exhibits beneficial metabolic effects at low concentrations, its glycosidase inhibition raises concerns regarding potential toxicity at higher dietary levels. Further research is needed to establish safe consumption levels and understand the long-term effects of calystegines on human health.

Propiedades

Fórmula molecular |

C7H13NO3 |

|---|---|

Peso molecular |

159.18 g/mol |

Nombre IUPAC |

(2R,3R)-8-azabicyclo[3.2.1]octane-1,2,3-triol |

InChI |

InChI=1S/C7H13NO3/c9-5-3-4-1-2-7(11,8-4)6(5)10/h4-6,8-11H,1-3H2/t4?,5-,6-,7?/m1/s1 |

Clave InChI |

XOCBOVUINUHZJA-RKXXOXFUSA-N |

SMILES |

C1CC2(C(C(CC1N2)O)O)O |

SMILES isomérico |

C1CC2([C@@H]([C@@H](CC1N2)O)O)O |

SMILES canónico |

C1CC2(C(C(CC1N2)O)O)O |

Sinónimos |

calystegine A3 |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.